Acide citrique-2,2,4,4-d4

Vue d'ensemble

Description

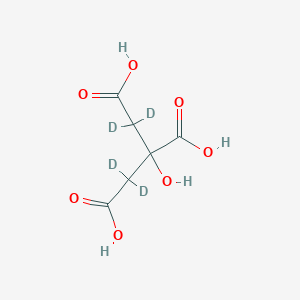

Citric acid-2,2,4,4-d4 is an isotopic analogue of citric acid, where the hydrogen atoms at positions 2 and 4 are replaced by deuterium. This compound is widely used in scientific research due to its unique properties, particularly in the study of metabolic pathways and biochemical processes .

Applications De Recherche Scientifique

Citric acid-2,2,4,4-d4 is extensively used in scientific research, including:

Chemistry: It is used to study the citric acid cycle and other metabolic pathways.

Biology: It helps in the quantitative profiling of organic acid intermediates.

Medicine: It is used in metabolic studies and to measure citrate levels in biological samples.

Industry: It is employed in the production of isotopically labeled compounds for various applications

Mécanisme D'action

Target of Action

Citric Acid-2,2,4,4-d4 is an isotopic analogue of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), a central metabolic pathway in all aerobic organisms .

Mode of Action

Citric Acid-2,2,4,4-d4, like its non-deuterated form, participates in the citric acid cycle. It interacts with its targets, the enzymes of the citric acid cycle, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate usable energy .

Biochemical Pathways

The citric acid cycle is the key pathway affected by Citric Acid-2,2,4,4-d4. This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide . The cycle also provides precursors of certain amino acids as well as the reducing agent NADH that is used in numerous other biochemical reactions .

Pharmacokinetics

Citric acid is well absorbed and distributed throughout the body, metabolized in the tissues via the citric acid cycle, and excreted in the urine .

Result of Action

The action of Citric Acid-2,2,4,4-d4 results in the generation of energy in the form of ATP, the release of carbon dioxide, and the production of water . It also provides intermediates for the biosynthesis of certain amino acids .

Action Environment

The action, efficacy, and stability of Citric Acid-2,2,4,4-d4 are influenced by various environmental factors. These include the presence of oxygen (required for the citric acid cycle), the availability of other substrates and cofactors involved in the cycle, and the pH and temperature of the cellular environment . .

Analyse Biochimique

Biochemical Properties

The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .

Cellular Effects

In cellular processes, Citric acid-2,2,4,4-d4, like its non-deuterated form, is integral to the production of energy. It influences cell function by participating in the citric acid cycle, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Citric acid-2,2,4,4-d4 exerts its effects through its involvement in the citric acid cycle. It binds to enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase, facilitating the conversion of citrate to isocitrate, and eventually leading to the production of ATP .

Temporal Effects in Laboratory Settings

The effects of Citric acid-2,2,4,4-d4 over time in laboratory settings are similar to those of regular citric acid. It is stable under normal conditions, and its long-term effects on cellular function are primarily related to its role in energy production .

Dosage Effects in Animal Models

The effects of Citric acid-2,2,4,4-d4 in animal models are expected to be similar to those of regular citric acid, varying with dosage. High doses could potentially lead to acidosis, although this is generally unlikely given the compound’s role in normal metabolic processes .

Metabolic Pathways

Citric acid-2,2,4,4-d4 is involved in the citric acid cycle, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels, particularly those related to energy production .

Transport and Distribution

Citric acid-2,2,4,4-d4, like citric acid, is transported within cells and tissues primarily through facilitated diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

Citric acid-2,2,4,4-d4 is primarily localized in the mitochondria, where the citric acid cycle occurs. Its activity and function are influenced by this localization, as well as by various targeting signals and post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Citric acid-2,2,4,4-d4 can be synthesized through the deuteration of citric acid. The process involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective replacement of hydrogen atoms .

Industrial Production Methods: On an industrial scale, citric acid-2,2,4,4-d4 is produced using mycological fermentation. This method utilizes crude sugar solutions, such as molasses, and strains of Aspergillus niger to produce citric acid, which is then subjected to deuteration .

Analyse Des Réactions Chimiques

Types of Reactions: Citric acid-2,2,4,4-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetic acid and other intermediates in the citric acid cycle.

Reduction: Reduction reactions can convert it into isocitric acid.

Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include oxaloacetic acid, isocitric acid, and other intermediates of the citric acid cycle .

Comparaison Avec Des Composés Similaires

Citric acid-13C6: An isotopic analogue with carbon-13 atoms.

Citric acid-2,4-13C2: Another isotopic analogue with carbon-13 atoms at positions 2 and 4.

L-Alanine-2,3,3,3-d4: A deuterated analogue of L-alanine

Uniqueness: Citric acid-2,2,4,4-d4 is unique due to its specific deuterium labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. Its use in NMR spectroscopy provides valuable insights into biochemical processes that are not easily achievable with other isotopic analogues .

Activité Biologique

1,1,3,3-Tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid (also referred to as deuterated citric acid) is an isotopically labeled variant of citric acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle. The biological activity of this compound is significant due to its role in metabolic pathways and potential applications in tracer studies and metabolic research. This article explores the biological activity of 1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid through various studies and findings.

Molecular Structure

The molecular formula for 1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid is , with a molecular weight of approximately 196.148 g/mol. The presence of deuterium (D) atoms can affect the compound's physical properties and its behavior in biological systems.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Melting Point | 153-159 °C |

| Boiling Point | 309.6 ± 42.0 °C |

| Flash Point | 155.2 ± 24.4 °C |

These properties indicate that the compound is stable under normal laboratory conditions but requires careful handling due to its potential irritant effects.

Role in Metabolism

1,1,3,3-Tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid serves as a substrate in the TCA cycle. Its incorporation into metabolic pathways allows researchers to trace metabolic processes and understand energy production in cells. Studies utilizing deuterated compounds have shown that they can provide insights into metabolic flux and the dynamics of cellular respiration.

Tracer Studies

Tracer studies have demonstrated the utility of deuterated citric acid in understanding metabolic pathways:

- Study Design : In tracer studies involving rats, labeled acetate was tracked to determine its fate within the liver and other tissues. The incorporation of deuterated citric acid allowed for precise tracking of metabolic transformations.

- Findings : Results indicated that deuterated citric acid participated actively in the TCA cycle and provided valuable data on metabolic rates under various physiological conditions .

Clinical Implications

Research has explored the implications of using deuterated compounds in clinical settings:

- Cancer Research : Studies have suggested that alterations in TCA cycle intermediates may be associated with cancer metabolism. Deuterated citric acid can be used to investigate these changes and their potential as biomarkers for cancer progression.

- Metabolic Disorders : Understanding how deuterated citric acid is metabolized can provide insights into disorders such as diabetes and obesity, where TCA cycle function is often disrupted.

Case Study 1: Metabolic Flux Analysis

A study investigated the metabolic flux of deuterated citric acid in human cell lines under hypoxic conditions. The findings revealed altered flux rates through the TCA cycle compared to normoxic conditions:

- Methods : Cells were incubated with deuterated citric acid and analyzed using mass spectrometry.

- Results : Increased incorporation of deuterium into specific metabolites was observed under hypoxia, indicating a shift in metabolic pathways .

Case Study 2: Cancer Cell Metabolism

Another study focused on cancer cell lines treated with deuterated citric acid to assess changes in metabolism:

- Methods : Cancer cells were exposed to varying concentrations of deuterated citric acid.

- Results : The study found that cancer cells exhibited increased reliance on glycolysis when supplied with deuterated citric acid, suggesting potential therapeutic targets for metabolic intervention.

Propriétés

IUPAC Name |

1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C(C(=O)O)(C([2H])([2H])C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583845 | |

| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147664-83-3 | |

| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147664-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.